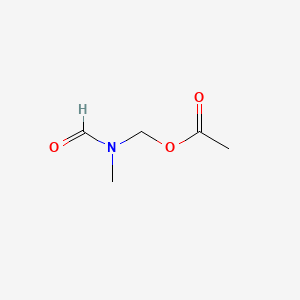
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid (2H-5-TFMPA) is an organic compound belonging to the class of nicotinic acid derivatives. It is a white crystalline solid that is soluble in organic solvents, such as methanol, ethanol, and dimethyl sulfoxide (DMSO). 2H-5-TFMPA has been studied for its potential applications in a variety of fields, including drug discovery, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential applications in drug discovery, biochemistry, and pharmacology. In drug discovery, it has been used as a lead compound for the development of novel drugs. In biochemistry, 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has been used to study the structure and function of enzymes, as well as to understand the mechanisms of action of drugs. In pharmacology, 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Mécanisme D'action
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% increases the levels of acetylcholine, which can lead to improved cognitive performance and memory.
Biochemical and Physiological Effects
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive performance and memory, as well as to reduce anxiety and depression-like behaviors. It has also been shown to reduce inflammation and oxidative stress, and to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also soluble in a variety of organic solvents, making it easy to work with in the lab. However, 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has several potential limitations for use in laboratory experiments. It is a relatively new compound, so there is limited information available about its properties and effects. Additionally, its mechanism of action is not fully understood, so its effects may not be as consistent or predictable as those of other compounds.
Orientations Futures
The potential applications of 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% are still being explored, and there are many possible future directions for research. For example, further research could be conducted to better understand the biochemical and physiological effects of 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95%, and to develop more effective and targeted drugs based on this compound. Additionally, research could be conducted to explore the potential of 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% as a therapeutic agent for the treatment of neurological diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95%.
Méthodes De Synthèse
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized through a reaction between 4-trifluoromethylphenylacetic acid and 2-hydroxy-3-methyl-3-buten-2-one. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization.
Propriétés
IUPAC Name |
2-oxo-5-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-1-7(2-4-9)8-5-10(12(19)20)11(18)17-6-8/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRXFCDETPFONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586355 |
Source


|
| Record name | 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
577967-76-1 |
Source


|
| Record name | 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6286155.png)







